molecular formula C11H13N3OS B1331860 6-Morpholinobenzo[d]thiazol-2-amine CAS No. 94641-22-2

6-Morpholinobenzo[d]thiazol-2-amine

Cat. No. B1331860
CAS RN: 94641-22-2
M. Wt: 235.31 g/mol
InChI Key: JDHQHFVILFUOFG-UHFFFAOYSA-N
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Description

6-Morpholinobenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C11H13N3OS . It has a molecular weight of 235.31 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of 6-Morpholinobenzo[d]thiazol-2-amine consists of a five-membered thiazole ring attached to a morpholine ring . The thiazole ring contains three carbon atoms, one sulfur atom, and one nitrogen atom .


Physical And Chemical Properties Analysis

6-Morpholinobenzo[d]thiazol-2-amine has a density of 1.4±0.1 g/cm³ . It has a boiling point of 452.5±55.0 °C at 760 mmHg . The compound has a molar refractivity of 66.6±0.3 cm³ . It has 4 H bond acceptors and 2 H bond donors .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including 6-Morpholinobenzo[d]thiazol-2-amine, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have been associated with analgesic activity . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals going to the brain or interfering with these signals in the brain.

Anti-inflammatory Activity

These compounds have also been found to have anti-inflammatory properties . Anti-inflammatory drugs reduce inflammation and swelling.

Antimicrobial Activity

Thiazole derivatives have been found to have antimicrobial properties . Antimicrobial substances offer protection against microorganisms such as bacteria, viruses, fungi, and parasites.

Antifungal Activity

These compounds have been found to have antifungal properties . Antifungal medications are used to treat fungal infections, which can occur in various parts of the body.

Antiviral Activity

Thiazole derivatives have been found to have antiviral properties . Antiviral drugs are a class of medication used specifically for treating viral infections.

Antitumor Activity

Thiazole derivatives have been found to have antitumor or cytotoxic drug molecules with lesser side effects . These compounds have been synthesized and reported for their cytotoxicity activity on three human tumor cell lines .

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective properties . Neuroprotective drugs are medications that protect brain cells from damage and deterioration over time.

Safety and Hazards

The compound is classified as harmful if swallowed (H302) and it may cause respiratory irritation (H335) . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of eye contact, it is advised to rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .

Future Directions

As for future directions, more research is needed to understand the potential applications of 6-Morpholinobenzo[d]thiazol-2-amine. Given its structural similarity to other biologically active thiazoles, it could be a promising candidate for further pharmacological studies .

properties

IUPAC Name

6-morpholin-4-yl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c12-11-13-9-2-1-8(7-10(9)16-11)14-3-5-15-6-4-14/h1-2,7H,3-6H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHQHFVILFUOFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359085
Record name 2-Benzothiazolamine, 6-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Morpholinobenzo[d]thiazol-2-amine

CAS RN

94641-22-2
Record name 2-Benzothiazolamine, 6-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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